molecular formula C29H32N6O5S2 B2509912 N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide CAS No. 310427-34-0

N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide

Cat. No. B2509912
CAS RN: 310427-34-0
M. Wt: 608.73
InChI Key: BZBCRGMZTOUZQV-UHFFFAOYSA-N
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Description

N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C29H32N6O5S2 and its molecular weight is 608.73. The purity is usually 95%.
BenchChem offers high-quality N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinetic Studies and Hydrolysis

Research on the kinetics of hydrolysis for compounds such as 1-benzoyl-3-phenyl-1,2,4-triazole and p-methoxyphenyl dichloroethanoate has shown the influence of various solutes on the hydrolysis rates, which could be relevant for understanding the reactivity and stability of similar complex molecules in aqueous solutions. This research contributes to our understanding of the molecular interactions and could be applied in the development of new compounds with improved stability profiles (Kerstholt, Engberts, & Blandamer, 1993).

Antagonistic Properties and Enzyme Inhibition

Studies on compounds such as N-Methyl-2-[4-(2-methylpropyl)phenyl]-3-(3-methoxy-5-methylpyrazin-2-ylsulfamoyl)benzamide have identified novel sulphonamides showing high affinity and selectivity for certain receptors, indicating potential for the development of therapeutic agents targeting specific biological pathways. This research highlights the potential of structurally complex molecules in the design of targeted therapies (Mortlock et al., 1997).

Metabolic Pathway Elucidation

The investigation of the metabolic pathways of novel compounds, such as Lu AA21004, through studies using human liver microsomes and recombinant enzymes, provides crucial information on the biotransformation and potential interactions of new drug candidates. Understanding the oxidative metabolism and identifying the enzymes involved are critical steps in drug development, ensuring efficacy and safety (Hvenegaard et al., 2012).

Novel Synthetic Routes and Chemical Transformations

Research on new synthetic routes for creating cyclic compounds, such as piperidines and pyrrolizidines, by cyclization of acetylenic sulfones with beta and gamma-chloroamines, showcases the vast potential of chemical synthesis in generating structurally diverse and complex molecules. These synthetic methodologies can be applied to the design and production of new compounds with specific biological or physical properties (Back & Nakajima, 2000).

properties

IUPAC Name

N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N6O5S2/c1-19-10-11-20(2)23(16-19)31-27(36)18-41-29-33-32-26(35(29)24-8-6-7-9-25(24)40-5)17-30-28(37)21-12-14-22(15-13-21)42(38,39)34(3)4/h6-16H,17-18H2,1-5H3,(H,30,37)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBCRGMZTOUZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide

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